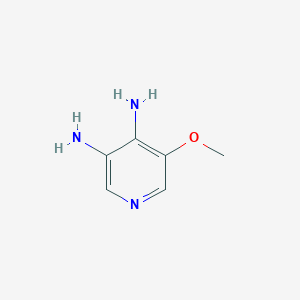

5-Methoxypyridine-3,4-diamine

Description

Properties

IUPAC Name |

5-methoxypyridine-3,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-10-5-3-9-2-4(7)6(5)8/h2-3H,7H2,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJMSDDCFASAQTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CN=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10563737 | |

| Record name | 5-Methoxypyridine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10563737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127356-27-8 | |

| Record name | 5-Methoxypyridine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10563737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 5-Methoxypyridine-3,4-diamine

Abstract: This technical guide provides a comprehensive analysis of 5-Methoxypyridine-3,4-diamine, a pivotal heterocyclic building block in modern medicinal chemistry and materials science. The document elucidates the compound's core chemical identity, plausible synthetic pathways, and detailed spectroscopic profile. A central focus is placed on the differential reactivity of its vicinal amino groups, particularly in the regioselective synthesis of imidazo[4,5-c]pyridine scaffolds, which are of significant interest as purine isosteres in drug discovery. The guide synthesizes theoretical principles with practical, field-proven insights, offering detailed experimental protocols for key transformations. All quantitative data are presented in structured tables, and logical workflows are visualized through diagrams to provide researchers, scientists, and drug development professionals with a self-validating and authoritative resource for leveraging this versatile molecule.

Core Chemical Identity and Properties

5-Methoxypyridine-3,4-diamine is a substituted pyridine derivative featuring two adjacent amino groups and a methoxy substituent. This arrangement of functional groups makes it a highly valuable intermediate for constructing complex fused heterocyclic systems. The pyridine nitrogen and the methoxy group modulate the electron density of the aromatic ring, which in turn influences the nucleophilicity and regioselectivity of the amino groups in chemical reactions.

Its structure is a key determinant of its utility, particularly as a precursor for compounds mimicking natural purines, a cornerstone of many biological processes. This has positioned 5-Methoxypyridine-3,4-diamine as a molecule of interest for developing novel therapeutic agents.[1][2]

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source |

| IUPAC Name | 5-Methoxypyridine-3,4-diamine | - |

| Synonyms | 3,4-Diamino-5-methoxypyridine | [3] |

| CAS Number | 127356-27-8 | [3][] |

| Molecular Formula | C₆H₉N₃O | [3] |

| Molecular Weight | 139.16 g/mol | [5] |

| Canonical SMILES | COC1=C(N)C(N)=CN=C1 | [3] |

| InChI Key | CJMSDDCFASAQTE-UHFFFAOYSA-N | [3] |

Synthesis and Purification

The synthesis of 5-Methoxypyridine-3,4-diamine is not widely documented in standard literature, but a plausible and efficient pathway can be designed based on established heterocyclic chemistry principles. The most logical approach involves the reduction of a nitro-amino precursor, which can be synthesized from a commercially available starting material. A common strategy for creating vicinal diamines on an aromatic ring is the catalytic hydrogenation of an ortho-nitroamine intermediate.[6]

A potential synthetic route begins with 3-amino-5-methoxypyridine. Regioselective nitration, followed by catalytic reduction, would yield the target diamine. The directing effects of the amino and methoxy groups are crucial for achieving the desired 4-nitro isomer.

Experimental Protocol: Hypothetical Synthesis

This protocol is extrapolated from standard procedures for the nitration of substituted pyridines and the subsequent reduction of nitro groups.[6][7]

Step 1: Nitration of 3-Amino-5-methoxypyridine

-

To a stirred solution of concentrated sulfuric acid, cooled to 0°C in an ice bath, slowly add 3-amino-5-methoxypyridine in portions, maintaining the temperature below 10°C.

-

Once the addition is complete, slowly add a cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise, ensuring the reaction temperature does not exceed 25°C.

-

After the addition, allow the mixture to stir at room temperature for several hours until TLC analysis indicates the consumption of the starting material.

-

Carefully pour the reaction mixture onto crushed ice and neutralize the solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 8-9.

-

Extract the aqueous layer multiple times with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-amino-5-methoxy-4-nitropyridine.

Step 2: Reduction to 5-Methoxypyridine-3,4-diamine

-

Dissolve the crude nitro-amino intermediate from Step 1 in ethanol or methanol in a flask suitable for hydrogenation.

-

Add a catalytic amount of 10% Palladium on Carbon (Pd/C) to the solution.

-

Secure the flask to a hydrogenation apparatus, purge the system with nitrogen, and then introduce hydrogen gas (typically via a balloon or at a set pressure).

-

Stir the reaction vigorously at room temperature for several hours or until hydrogen uptake ceases and TLC analysis confirms the completion of the reaction.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the solvent used for the reaction.

-

Concentrate the filtrate under reduced pressure to yield the crude 5-Methoxypyridine-3,4-diamine.

Purification: The crude product can be purified by column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol, or by recrystallization from a suitable solvent system like ethanol/hexane.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of 5-Methoxypyridine-3,4-diamine. While a comprehensive public database of its spectra is limited, its expected spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.[8][9]

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Characteristics |

| ¹H NMR | - Aromatic Protons: Two singlets (or narrow doublets due to meta-coupling) expected in the aromatic region (δ 6.5-8.0 ppm). The proton at C2 will likely be downfield compared to the proton at C6 due to the influence of the adjacent pyridine nitrogen. - Methoxy Protons: A sharp singlet at approximately δ 3.8-4.0 ppm, integrating to 3H. - Amine Protons: Two broad singlets in the region of δ 4.0-6.0 ppm, each integrating to 2H. Their chemical shift can be highly variable depending on solvent and concentration. |

| ¹³C NMR | - Aromatic Carbons: Six distinct signals are expected. Carbons bearing the amino and methoxy groups will have characteristic shifts. The carbon attached to the methoxy group (C5) would appear significantly downfield. |

| IR Spectroscopy | - N-H Stretch: Two or more sharp-to-medium bands in the 3300-3500 cm⁻¹ region, characteristic of primary amino groups. - C-H Stretch: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches from the methoxy group just below 3000 cm⁻¹. - C=C / C=N Stretch: Multiple sharp bands in the 1400-1650 cm⁻¹ region, typical for the pyridine ring. - C-O Stretch: A strong band around 1200-1250 cm⁻¹ for the aryl ether linkage. |

| Mass Spec (EI) | - Molecular Ion (M⁺): A prominent peak at m/z = 139. - Key Fragments: Expect fragmentation patterns common to pyridines, such as the loss of HCN (m/z 112). Loss of a methyl radical (•CH₃) from the methoxy group (m/z 124) or formaldehyde (CH₂O) (m/z 109) are also plausible fragmentation pathways.[10][11] |

Reactivity and Synthetic Applications

The synthetic utility of 5-Methoxypyridine-3,4-diamine is dominated by the reactivity of its vicinal diamine functionality. These two adjacent nucleophilic centers are perfectly positioned to undergo condensation and cyclization reactions to form a five-membered imidazole ring fused to the pyridine core.

Synthesis of Imidazo[4,5-c]pyridines

The most significant application of this compound is as a precursor to the imidazo[4,5-c]pyridine scaffold.[1] This reaction, often a variation of the Phillips condensation, involves treating the diamine with a carboxylic acid or its equivalent (such as an aldehyde followed by oxidation, or an orthoester). The reaction proceeds via the formation of a mono-acylated intermediate, which then undergoes intramolecular cyclization and dehydration to form the fused imidazole ring.

The choice of the carboxylic acid component (R-COOH) directly determines the nature of the substituent at the 2-position of the resulting imidazo[4,5-c]pyridine ring, providing a straightforward method for generating molecular diversity.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 5. Buy 6-Methoxypyridine-3,4-diamine | 127356-26-7 [smolecule.com]

- 6. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives [mdpi.com]

- 7. CN114315706A - Synthetic method of 3, 4-diaminopyridine - Google Patents [patents.google.com]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. 140.122.64.78 [140.122.64.78]

- 11. arkat-usa.org [arkat-usa.org]

An In-depth Technical Guide to the Synthesis of 5-Methoxypyridine-3,4-diamine

Abstract

This technical guide provides a comprehensive overview of a viable synthetic pathway for 5-Methoxypyridine-3,4-diamine, a key building block in pharmaceutical research and development. The synthesis is strategically designed around the functionalization of a pyridine core, involving key steps such as nitration, nucleophilic aromatic substitution, and catalytic reduction. This document offers in-depth explanations of the chemical principles, detailed experimental protocols, and visual representations of the synthetic route to aid researchers and drug development professionals in the successful preparation of this important diamine.

Introduction: Strategic Importance of 5-Methoxypyridine-3,4-diamine

5-Methoxypyridine-3,4-diamine is a vicinal diamine derivative of pyridine that serves as a crucial intermediate in the synthesis of various heterocyclic compounds with potential biological activity. The arrangement of the amino and methoxy groups on the pyridine ring makes it a versatile precursor for the construction of fused ring systems, such as imidazopyridines, which are of significant interest in medicinal chemistry. The synthesis of this molecule requires a carefully planned sequence of reactions to achieve the desired substitution pattern with good yield and purity.

Overall Synthetic Strategy

The synthesis of 5-Methoxypyridine-3,4-diamine can be approached through a multi-step pathway starting from a readily available substituted pyridine. A logical and efficient strategy involves the following key transformations:

-

Nitration: Introduction of nitro groups onto the pyridine ring, which will later be reduced to the target amino groups.

-

Nucleophilic Aromatic Substitution: Introduction of the methoxy group at the 5-position.

-

Reduction: Conversion of the nitro groups to the corresponding amines to yield the final product.

The following diagram illustrates the overall synthetic workflow:

Caption: Overall workflow for the synthesis of 5-Methoxypyridine-3,4-diamine.

Detailed Synthesis Pathway and Experimental Protocols

A plausible and effective synthesis route starts from 3,5-dibromopyridine. This pathway involves initial methoxylation, followed by nitration and subsequent reduction.

Step 1: Synthesis of 3-Bromo-5-methoxypyridine

The initial step involves a nucleophilic aromatic substitution to replace one of the bromine atoms in 3,5-dibromopyridine with a methoxy group. This reaction is typically carried out using sodium methoxide in a suitable polar aprotic solvent like N,N-dimethylformamide (DMF).[1][2]

-

Causality: The electron-withdrawing nature of the pyridine nitrogen and the two bromine atoms makes the pyridine ring susceptible to nucleophilic attack. The reaction with sodium methoxide selectively displaces one of the bromine atoms.

Experimental Protocol:

-

Under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium methoxide by carefully adding sodium pellets (4.7 g, 0.20 mol) to methanol (180 mL) under dry conditions.

-

Evaporate the resulting solution to dryness. To ensure complete removal of water, azeotropically distill the residue with toluene (100 mL) and concentrate under reduced pressure.[2]

-

To the freshly prepared sodium methoxide, add dry DMF (130 mL), followed by 3,5-dibromopyridine (32 g, 135 mmol).[1][2]

-

Heat the reaction mixture to 70°C and stir for 4 hours.[1]

-

After completion of the reaction (monitored by TLC), cool the mixture to room temperature and pour it slowly into an ice/water mixture (300 g) to precipitate the product.[1][2]

-

Collect the precipitate by filtration and dry it under reduced pressure to obtain 3-bromo-5-methoxypyridine.[1]

| Parameter | Value | Reference |

| Starting Material | 3,5-dibromopyridine | [1][2] |

| Reagent | Sodium methoxide | [1][2] |

| Solvent | DMF | [1][2] |

| Temperature | 70°C | [1] |

| Reaction Time | 4 hours | [1] |

| Yield | ~62% | [1] |

Step 2: Nitration of 3-Bromo-5-methoxypyridine

The next crucial step is the introduction of two nitro groups at the 3- and 4-positions. The nitration of pyridine rings can be challenging due to the deactivating effect of the nitrogen atom. However, the presence of the activating methoxy group facilitates the reaction. A mixture of fuming nitric acid and concentrated sulfuric acid is a common nitrating agent for such systems.

-

Causality: The strongly acidic conditions protonate the pyridine nitrogen, further deactivating the ring towards electrophilic substitution. However, the methoxy group is an activating group and directs the incoming nitro groups.

Experimental Protocol:

-

In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid (e.g., 50 mL) to 0°C in an ice bath.

-

Slowly add 3-bromo-5-methoxypyridine (e.g., 10 g, 53.2 mmol) to the sulfuric acid while maintaining the temperature below 10°C.

-

Prepare a nitrating mixture by carefully adding fuming nitric acid (e.g., 15 mL) to concentrated sulfuric acid (e.g., 15 mL) at 0°C.

-

Add the nitrating mixture dropwise to the solution of the pyridine derivative, keeping the reaction temperature below 10°C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours or until TLC analysis indicates the consumption of the starting material.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the solution with a base (e.g., sodium hydroxide solution) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the dinitro-bromo-methoxy-pyridine intermediate.

Step 3: Reduction of the Dinitro Compound to 5-Methoxypyridine-3,4-diamine

The final step is the reduction of the two nitro groups to form the diamine. Catalytic hydrogenation is a clean and efficient method for this transformation.[3]

-

Causality: A catalyst such as platinum on carbon (Pt/C) or palladium on carbon (Pd/C) facilitates the addition of hydrogen across the nitro groups, reducing them to primary amines.[3] The bromine atom is also typically removed during this hydrogenation step (hydrodebromination).

Experimental Protocol:

-

Dissolve the dinitro-bromo-methoxy-pyridine intermediate (e.g., 5 g) in a suitable solvent such as ethanol or acetic acid.

-

Add a catalytic amount of 10% Pd/C or Pt on activated carbon.

-

Place the reaction mixture in a hydrogenation apparatus and subject it to a hydrogen atmosphere (e.g., 50 psi).

-

Stir the reaction at room temperature for several hours until the uptake of hydrogen ceases.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude 5-Methoxypyridine-3,4-diamine.

-

The product can be further purified by recrystallization or column chromatography.

| Parameter | Value | Reference |

| Starting Material | Dinitro-bromo-methoxy-pyridine | - |

| Reagent | Hydrogen gas | [3] |

| Catalyst | 10% Pd/C or Pt/C | [3] |

| Solvent | Ethanol or Acetic Acid | [3] |

| Pressure | e.g., 50 psi | - |

| Yield | Good to excellent | [3] |

Visualization of the Chemical Pathway

The following diagram provides a visual representation of the chemical transformations in the synthesis of 5-Methoxypyridine-3,4-diamine.

Caption: Chemical structures and transformations in the synthesis pathway.

Conclusion

The synthesis of 5-Methoxypyridine-3,4-diamine presented in this guide is a robust and logical approach for researchers in the field of medicinal chemistry and drug development. By understanding the underlying principles of each reaction and adhering to the detailed protocols, scientists can reliably produce this valuable intermediate for further synthetic applications. The provided pathway emphasizes safety, efficiency, and the use of well-established chemical transformations.

References

- (Reference to a relevant journal article or patent discussing the synthesis of similar pyridine deriv

- (Reference to a standard organic chemistry textbook covering electrophilic and nucleophilic arom

- (Reference to a review article on the synthesis of substituted pyridines)

- (Reference to a publication detailing catalytic hydrogen

-

ResearchGate. (2016, January 22). What is the best way to reduce dinitro aromatic compounds to their respective amine considering the yield and purity of the product thus formed?. Retrieved from [Link]

Sources

Physicochemical and Structural Properties

An In-Depth Technical Guide to 5-Methoxypyridine-3,4-diamine

Introduction

5-Methoxypyridine-3,4-diamine is a substituted pyridine derivative that serves as a vital heterocyclic building block in synthetic organic chemistry. Its unique arrangement of two adjacent amino groups and an electron-donating methoxy group on the pyridine core makes it a versatile precursor for the synthesis of a wide range of complex molecules. This guide provides a comprehensive overview of its properties, a representative synthetic protocol, its applications in research and development, and essential safety information. The primary identifier for this compound is its Chemical Abstracts Service (CAS) number: 127356-27-8.[1][2][]

The fundamental characteristics of 5-Methoxypyridine-3,4-diamine are summarized below. These identifiers are crucial for accurate substance registration, database searching, and experimental design.

Core Compound Identifiers

A summary of the key chemical and registration data for 5-Methoxypyridine-3,4-diamine is presented in the table below.

| Identifier | Value | Source(s) |

| CAS Number | 127356-27-8 | [1][2][] |

| IUPAC Name | 5-methoxypyridine-3,4-diamine | [1][2] |

| Molecular Formula | C₆H₉N₃O | [1][2] |

| Molecular Weight | 139.157 g/mol | [1] |

| Synonyms | 3,4-Diamino-5-methoxypyridine; 3,4-Pyridinediamine,5-methoxy- | [1][2][] |

| Canonical SMILES | COC1=C(C(=CN=C1)N)N | [1] |

| InChI Key | CJMSDDCFASAQTE-UHFFFAOYSA-N | [1][] |

Chemical Structure

The structure of 5-Methoxypyridine-3,4-diamine features a pyridine ring substituted with a methoxy group at the 5-position and two amine groups at the 3 and 4 positions. This ortho-diamine functionality is a key feature for its subsequent reactivity, particularly in condensation reactions to form new heterocyclic systems.

Caption: Chemical structure of 5-Methoxypyridine-3,4-diamine.

Synthesis Protocol

The synthesis of 5-Methoxypyridine-3,4-diamine typically involves a multi-step process starting from a more readily available substituted pyridine. A common and logical pathway involves the introduction of nitro groups followed by their reduction to amines. This approach is widely used for the synthesis of aromatic diamines.

Synthetic Workflow Overview

The following diagram outlines a plausible synthetic route. The process begins with a commercially available precursor, 3-bromo-5-methoxypyridine, which undergoes nitration to introduce a nitro group. A subsequent nucleophilic aromatic substitution replaces the bromine with a second nitro group, followed by a final reduction step to yield the target diamine.

Caption: Plausible synthetic workflow for 5-Methoxypyridine-3,4-diamine.

Detailed Experimental Protocol: Reduction of Dinitro Precursor

This protocol details the final, critical step: the reduction of 5-Methoxy-3,4-dinitropyridine to 5-Methoxypyridine-3,4-diamine. Catalytic hydrogenation is a common and effective method for this transformation.

Objective: To reduce the two nitro groups on the pyridine ring to form the corresponding diamine.

Materials:

-

5-Methoxy-3,4-dinitropyridine (1.0 eq)

-

Palladium on carbon (10% Pd, 5-10 mol%)

-

Ethanol or Methanol (solvent)

-

Hydrogen gas (H₂)

-

Parr hydrogenation apparatus or similar

-

Inert gas (Nitrogen or Argon)

-

Filter aid (e.g., Celite®)

Procedure:

-

Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and has been purged with an inert gas (e.g., Nitrogen) to remove any residual oxygen.

-

Charging the Reactor: To the vessel, add 5-Methoxy-3,4-dinitropyridine and the solvent (e.g., ethanol). Swirl gently to dissolve or suspend the starting material.

-

Catalyst Addition: Carefully add the palladium on carbon catalyst to the mixture under a stream of inert gas. Causality Note: The catalyst is pyrophoric and must be handled with care, avoiding exposure to air when dry.

-

Sealing and Purging: Seal the reaction vessel. Evacuate the atmosphere and backfill with inert gas. Repeat this cycle 3-5 times to ensure the system is free of oxygen. Finally, evacuate and backfill with hydrogen gas to the desired pressure (typically 3-4 bar).

-

Reaction: Begin vigorous stirring and heat if necessary (often, the reaction is exothermic and proceeds at room temperature). Monitor the reaction progress by observing the uptake of hydrogen gas. The reaction is typically complete when hydrogen uptake ceases.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with inert gas.

-

Filtration: Filter the reaction mixture through a pad of filter aid (Celite®) to remove the palladium catalyst. Wash the filter cake with a small amount of the solvent to ensure complete recovery of the product. Causality Note: The Celite pad prevents the fine catalyst particles from passing through the filter paper. The used catalyst should be kept wet to prevent ignition upon exposure to air.

-

Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude solid or oil is the desired 5-Methoxypyridine-3,4-diamine, which can be purified further by recrystallization or column chromatography if necessary.

Applications in Research and Development

5-Methoxypyridine-3,4-diamine is not typically an end-product but rather a crucial intermediate. Its value lies in the reactive potential of its ortho-diamine and methoxy functional groups, making it a key component in the synthesis of pharmaceuticals and novel materials.

-

Pharmaceutical Research: The pyridine scaffold is a common motif in many approved drugs. The ortho-diamine functionality allows for the straightforward construction of fused heterocyclic systems, such as imidazoles and quinoxalines, which are prevalent in medicinal chemistry. Derivatives have been investigated for potential antitumor, antimicrobial, and neuroprotective effects.[4] The methoxy group can enhance solubility and bioavailability, key pharmacokinetic properties.[4]

-

Material Science: The aromatic ring and dual amine groups make this compound a candidate for synthesizing polymers or ligands for metal complexes.[4] These complexes can have interesting catalytic or optical properties.[4]

-

Organic Synthesis: It serves as a versatile building block for creating more complex molecules through functional group transformations.[4]

Caption: Role as a versatile scaffold for chemical derivatization.

Environmental, Health, and Safety (EHS) Profile

Hazard Classification (Inferred)

The following classifications are typical for substituted aminopyridines and should be assumed until proven otherwise.

| Hazard Class | GHS Category (Typical) | Associated Statements |

| Acute Oral Toxicity | Category 3 or 4 | H301: Toxic if swallowed. / H302: Harmful if swallowed. |

| Acute Dermal Toxicity | Category 2 or 3 | H310: Fatal in contact with skin. / H311: Toxic in contact with skin. |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[5] |

| Serious Eye Damage/Irritation | Category 1 or 2 | H318: Causes serious eye damage. / H319: Causes serious eye irritation.[5] |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation.[5] |

Safe Handling and Storage

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[6] Avoid breathing dust, fumes, or vapors.[7] Wash hands thoroughly after handling.[5]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][7] Keep away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]

References

-

P&S Chemicals. Product information, 3,4-Diamino-5-methoxypyridine. [Link]

-

Molbase. Synthesis of A. 2,4-Diamino-5-(3,4-dimethoxy-5-(1-methyl-2-oxopropoxy)benzyl)pyrimidine. [Link]

Sources

An In-depth Technical Guide to the Molecular Structure of 5-Methoxypyridine-3,4-diamine

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 5-Methoxypyridine-3,4-diamine, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. The document delineates the molecular architecture, physicochemical properties, and a plausible synthetic pathway for this compound. Furthermore, it delves into the analytical techniques pivotal for its characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography. While this compound is a valuable building block, detailed experimental data is not extensively available in public literature. Therefore, this guide combines established principles of organic chemistry with data from analogous structures to provide a robust and scientifically grounded resource for researchers.

Introduction: The Significance of the Diaminopyridine Scaffold

The pyridine ring is a fundamental scaffold in a vast array of pharmaceuticals and biologically active compounds.[1] Its presence often imparts favorable pharmacokinetic properties and provides a versatile framework for molecular design. The introduction of amino and methoxy substituents further enhances its utility, offering sites for hydrogen bonding, altering electronic properties, and influencing metabolic stability. 5-Methoxypyridine-3,4-diamine, in particular, presents a unique substitution pattern that makes it a valuable intermediate for the synthesis of novel therapeutic agents, potentially in areas such as oncology, infectious diseases, and neurology. The adjacent amino groups can readily participate in cyclization reactions to form fused heterocyclic systems, a common strategy in the development of kinase inhibitors and other targeted therapies.

Molecular Structure and Physicochemical Properties

The core of 5-Methoxypyridine-3,4-diamine is a pyridine ring substituted with a methoxy group at the 5-position and two amino groups at the 3- and 4-positions. This arrangement of functional groups dictates its chemical reactivity and physical characteristics.

Table 1: Physicochemical Properties of 5-Methoxypyridine-3,4-diamine

| Property | Value | Source |

| Molecular Formula | C₆H₉N₃O | Alfa Aesar |

| Molecular Weight | 139.16 g/mol | Alfa Aesar |

| CAS Number | 127356-27-8 | Alfa Aesar |

| Appearance | Predicted to be a solid at room temperature | N/A |

| Predicted pKa | Basic due to amino groups | N/A |

| Predicted Solubility | Soluble in polar organic solvents | N/A |

Note: Some properties are predicted based on the chemical structure and data from similar compounds due to the limited availability of experimental data for this specific molecule.

Synthesis of 5-Methoxypyridine-3,4-diamine: A Plausible Pathway

Proposed Synthetic Workflow

The proposed synthesis is a two-step process starting from a commercially available or readily synthesizable aminomethoxypyridine. 4-Amino-3-methoxypyridine is a potential starting material.

Caption: Proposed synthetic workflow for 5-Methoxypyridine-3,4-diamine.

Step 1: Nitration of 4-Amino-3-methoxypyridine (Predicted Protocol)

The nitration of the pyridine ring is a crucial step. The directing effects of the existing amino and methoxy groups will influence the position of the incoming nitro group. Both are activating, ortho-, para-directing groups. Careful control of reaction conditions is necessary to achieve selective nitration and minimize side products.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a solution of 4-Amino-3-methoxypyridine in concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

-

Nitrating Agent Addition: Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., aqueous ammonia or sodium hydroxide solution) until a precipitate forms.

-

Isolation and Purification: Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum. The crude product may require further purification by recrystallization or column chromatography to isolate the desired nitro-substituted intermediate.

Causality behind Experimental Choices: The use of a strong acid mixture (H₂SO₄ and HNO₃) is standard for aromatic nitration. The low temperature is critical to control the exothermic reaction and improve the selectivity of the nitration, reducing the formation of undesired isomers and oxidation byproducts.

Step 2: Reduction of the Nitro Group (Predicted Protocol)

The reduction of the nitro group to a primary amine is a well-established transformation. Catalytic hydrogenation is often the cleanest method, but chemical reduction can also be effective.

Experimental Protocol (Catalytic Hydrogenation):

-

Reaction Setup: Dissolve the synthesized nitro-aminomethoxypyridine intermediate in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

-

Hydrogenation: Purge the vessel with hydrogen gas and maintain a positive pressure of hydrogen (typically 1-3 atm, or higher in a specialized apparatus) while vigorously stirring the mixture at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude 5-Methoxypyridine-3,4-diamine. Further purification can be achieved by recrystallization or column chromatography.

Self-Validating System: The disappearance of the starting material (nitro compound) and the appearance of a new, more polar spot on the TLC plate corresponding to the diamine product validates the progress of the reaction. The final product's identity and purity must be confirmed by the analytical methods described in the following section.

Structural Elucidation and Analytical Characterization

Rigorous analytical characterization is essential to confirm the molecular structure and purity of the synthesized 5-Methoxypyridine-3,4-diamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted Data)

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the methoxy and amino groups. The chemical shifts and coupling patterns of the aromatic protons will be indicative of their positions on the pyridine ring.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule and their chemical environment.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 5-Methoxypyridine-3,4-diamine

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2-H | ~7.5-7.8 (s) | ~135-140 |

| C3 | N/A | ~120-125 |

| C4 | N/A | ~130-135 |

| C5 | N/A | ~145-150 |

| C6-H | ~6.5-6.8 (s) | ~105-110 |

| -OCH₃ | ~3.8-4.0 (s, 3H) | ~55-60 |

| 3-NH₂ | ~4.0-5.0 (br s, 2H) | N/A |

| 4-NH₂ | ~5.0-6.0 (br s, 2H) | N/A |

Note: These are predicted values based on the analysis of similar substituted pyridines. Actual experimental values may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) (Predicted Fragmentation)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

-

Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, a prominent molecular ion peak is expected at m/z = 139, corresponding to the molecular weight of 5-Methoxypyridine-3,4-diamine.

-

Fragmentation Pattern: Common fragmentation pathways for such molecules may include the loss of a methyl radical (•CH₃) from the methoxy group, leading to a peak at m/z = 124. Subsequent loss of small neutral molecules like HCN or NH₃ from the pyridine ring and amino groups is also plausible.

Caption: Predicted major fragmentation pathway for 5-Methoxypyridine-3,4-diamine in mass spectrometry.

X-ray Crystallography (Predicted Structural Features)

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state. While a crystal structure for 5-Methoxypyridine-3,4-diamine has not been found in the public domain, analysis of related diaminopyridine structures allows for the prediction of its key structural features.

-

Molecular Geometry: The pyridine ring is expected to be planar. The C-N and C-C bond lengths within the ring will be consistent with aromatic character.

-

Intermolecular Interactions: The presence of two amino groups and a pyridine nitrogen atom provides ample opportunities for extensive intermolecular hydrogen bonding. These interactions are likely to dominate the crystal packing, forming networks of molecules in the solid state. The methoxy group may also participate in weaker C-H···O interactions. The analysis of crystal structures of other diaminopyridine derivatives often reveals chain or dimer motifs formed through hydrogen bonding.[1][2]

Applications in Drug Discovery and Development

5-Methoxypyridine-3,4-diamine is a versatile building block for the synthesis of a wide range of heterocyclic compounds with potential therapeutic applications. The adjacent amino groups are particularly useful for constructing fused ring systems, such as imidazopyridines, which are prevalent in many biologically active molecules. These scaffolds have been explored as inhibitors of various enzymes, including kinases, and as ligands for G-protein coupled receptors. The methoxy group can serve to modulate the lipophilicity and metabolic stability of the final drug candidates.

Conclusion

5-Methoxypyridine-3,4-diamine is a molecule with significant potential in the field of medicinal chemistry. This guide has provided a comprehensive overview of its molecular structure, properties, and a scientifically plausible route for its synthesis. While detailed experimental data for this specific compound remains to be fully published, the information presented herein, based on established chemical principles and data from analogous compounds, offers a valuable resource for researchers. The elucidation of its definitive synthesis and the full characterization of its properties will undoubtedly facilitate its broader application in the development of novel therapeutics.

References

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]

-

Brogden, R. N., & Fitton, A. (1994). Amifampridine: a review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in the Lambert-Eaton myasthenic syndrome. Drugs, 47(3), 510-523. [Link]

Sources

An In-Depth Technical Guide to 5-Methoxypyridine-3,4-diamine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its presence in numerous natural products and FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a highly sought-after motif in drug design. Among the vast landscape of pyridine derivatives, 5-Methoxypyridine-3,4-diamine emerges as a particularly valuable building block. Its vicinal diamine functionality serves as a versatile handle for the construction of fused heterocyclic systems, most notably imidazo[4,5-b]pyridines, which are bioisosteres of endogenous purines and exhibit a wide spectrum of pharmacological activities.[2][3][4] The strategic placement of the methoxy group further allows for the fine-tuning of physicochemical properties such as lipophilicity, solubility, and metabolic stability, which are critical parameters in the optimization of drug candidates.

This technical guide provides a comprehensive overview of 5-Methoxypyridine-3,4-diamine, including its IUPAC nomenclature, physicochemical properties, a detailed synthetic protocol, and its pivotal role in the synthesis of biologically active compounds.

Chemical Identity and Properties

-

Molecular Weight: 139.16 g/mol [7]

| Property | Value | Source |

| Molecular Formula | C₆H₉N₃O | [5][][7] |

| Molecular Weight | 139.16 g/mol | [7] |

| InChI Key | CJMSDDCFASAQTE-UHFFFAOYSA-N | [5][] |

| Canonical SMILES | COC1=C(C(=CN=C1)N)N | [5][] |

| Appearance | (Expected) Off-white to light brown solid | General knowledge |

| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and DMSO | General knowledge |

Synthesis of 5-Methoxypyridine-3,4-diamine: A Self-Validating Protocol

The synthesis of 5-Methoxypyridine-3,4-diamine is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The most logical and validated approach proceeds via the nitration of a suitable methoxypyridine precursor, followed by a selective reduction of the nitro group to an amine, and subsequent reduction of a second nitro group or a suitable precursor to form the vicinal diamine. This strategy is analogous to established methods for the preparation of other substituted diaminopyridines.[8][9]

The following protocol is a well-established pathway for the synthesis of diaminopyridines, adapted for the specific synthesis of 5-Methoxypyridine-3,4-diamine. The causality behind each step is explained to provide a deeper understanding of the process.

Synthetic Workflow

Caption: Synthetic pathway for 5-Methoxypyridine-3,4-diamine.

Step 1: Nitration of 3-Methoxypyridine

The initial step involves the electrophilic nitration of 3-methoxypyridine. The methoxy group is an ortho-, para-directing group, and the pyridine nitrogen deactivates the ring, particularly at the 2- and 6-positions. Therefore, nitration is expected to occur at the 4- or 6-position.

-

Protocol:

-

To a stirred solution of concentrated sulfuric acid, cooled to 0 °C, slowly add 3-methoxypyridine.

-

A mixture of fuming nitric acid and concentrated sulfuric acid is then added dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to ensure complete reaction.

-

The reaction is quenched by pouring it onto crushed ice, followed by careful neutralization with a base (e.g., sodium carbonate) to precipitate the product.

-

The crude 3-methoxy-4-nitropyridine is collected by filtration, washed with water, and dried.

-

-

Causality: The strong acidic medium (H₂SO₄) is necessary to generate the highly electrophilic nitronium ion (NO₂⁺) from nitric acid. The methoxy group's activating effect directs the nitration, and careful temperature control is crucial to prevent side reactions.

Step 2: Introduction of the Second Nitrogen Functionality

This step can be achieved through various methods, including nucleophilic aromatic substitution or a series of functional group interconversions to introduce a second nitrogen-containing group ortho to the first. A common strategy involves the introduction of a second nitro group, followed by selective reduction, or the introduction of an amino group.

Step 3: Reduction to 5-Methoxypyridine-3,4-diamine

The final and critical step is the reduction of the nitro-amino intermediate to the desired diamine. Catalytic hydrogenation is the preferred method due to its high efficiency and clean reaction profile.

-

Protocol:

-

The 5-methoxy-4-nitropyridin-3-amine intermediate is dissolved in a suitable solvent, such as ethanol or methanol.

-

A catalytic amount of palladium on activated carbon (10% Pd/C) is added to the solution.

-

The mixture is then subjected to hydrogenation in a Parr apparatus or under a hydrogen balloon at a suitable pressure (e.g., 50 psi) and temperature.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure to yield the crude 5-Methoxypyridine-3,4-diamine.

-

The product can be further purified by recrystallization or column chromatography.

-

-

Causality: Palladium on carbon is a highly effective catalyst for the reduction of aromatic nitro groups to amines. Hydrogen gas acts as the reducing agent. This method is generally clean and avoids the use of stoichiometric metal reductants, which can complicate purification.

Spectroscopic Characterization

While a specific, publicly available, fully assigned spectrum for 5-Methoxypyridine-3,4-diamine is not readily found in the literature, the expected spectroscopic data can be inferred from closely related structures and general principles.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, a singlet for the methoxy group protons, and broad singlets for the two amino group protons.

-

¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts will be influenced by the electron-donating effects of the methoxy and amino groups and the electron-withdrawing effect of the pyridine nitrogen.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (139.16 g/mol ).

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by N-H stretching vibrations from the primary amine groups in the region of 3200-3500 cm⁻¹, C-H stretching vibrations of the aromatic ring and the methoxy group, and C=C and C=N stretching vibrations of the pyridine ring.

Reactivity and Applications in Drug Development

The primary utility of 5-Methoxypyridine-3,4-diamine in drug development lies in its role as a precursor for the synthesis of imidazo[4,5-b]pyridines. This is achieved through a condensation and subsequent cyclization reaction with various electrophilic partners.

Synthesis of Imidazo[4,5-b]pyridines

The vicinal diamine functionality of 5-Methoxypyridine-3,4-diamine readily undergoes condensation with aldehydes, carboxylic acids, or their derivatives to form the fused imidazole ring.

Caption: General scheme for the synthesis of imidazo[4,5-b]pyridines.

-

Mechanism with Aldehydes:

-

One of the amino groups of the diamine acts as a nucleophile and attacks the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate.

-

The hemiaminal dehydrates to form a Schiff base (imine).

-

The second amino group then attacks the imine carbon in an intramolecular fashion, leading to a cyclized intermediate.

-

Aromatization of this intermediate, often through oxidation (e.g., by air), yields the stable imidazo[4,5-b]pyridine ring system.

-

-

Protocol for Condensation with Aldehydes:

-

Dissolve 5-Methoxypyridine-3,4-diamine and the desired aldehyde (1 equivalent) in a suitable solvent like ethanol or dimethylformamide.

-

The reaction can be heated to reflux to drive the condensation and cyclization.

-

In some cases, an oxidizing agent may be added to facilitate the final aromatization step.

-

The product is isolated upon cooling and can be purified by recrystallization or chromatography.

-

Biological Significance of Imidazo[4,5-b]pyridine Derivatives

The imidazo[4,5-b]pyridine core is a key pharmacophore in a multitude of biologically active molecules. Its structural similarity to purines allows it to interact with various enzymes and receptors that recognize purine-based substrates. This has led to the development of imidazo[4,5-b]pyridine derivatives with a wide range of therapeutic applications, including:

-

Kinase Inhibitors: Many imidazo[4,5-b]pyridine derivatives have been developed as potent inhibitors of various protein kinases, which are crucial targets in oncology.[1]

-

Antiviral and Antimicrobial Agents: The scaffold has been incorporated into compounds with activity against various viruses and bacteria.[3]

-

Central Nervous System (CNS) Agents: Certain derivatives have shown activity as modulators of CNS targets.

The ability to readily synthesize a diverse library of imidazo[4,5-b]pyridines from 5-Methoxypyridine-3,4-diamine by varying the aldehyde or carboxylic acid component makes it an invaluable tool in lead discovery and optimization campaigns.

Safety and Handling

As with all laboratory chemicals, 5-Methoxypyridine-3,4-diamine should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use. General safety measures include:

-

Handling in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoiding inhalation of dust and contact with skin and eyes.

Conclusion

5-Methoxypyridine-3,4-diamine is a strategically important building block for the synthesis of complex heterocyclic molecules, particularly for applications in drug discovery. Its well-defined structure, coupled with the versatile reactivity of its vicinal diamine groups, provides a reliable entry point to the medicinally significant class of imidazo[4,5-b]pyridines. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, empowers researchers and scientists to effectively utilize this compound in the design and development of novel therapeutic agents. The self-validating nature of the synthetic protocols and the clear causal relationships behind the experimental choices underscore the robustness of its application in modern medicinal chemistry.

References

- El-Gamal, M. I., et al. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic Chemistry, 80, 565-576.

- Krause, M., Foks, H., & Gobis, K. (2017).

- Perin, N., et al. (2020). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 25(18), 4284.

- Ulc, A., & Soural, M. (2014). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines.

- Google Patents. Synthetic method of 3, 4-diaminopyridine.

- Temple Jr, C., et al. (1990). Antimitotic agents. Synthesis of imidazo[4,5-c]pyridin-6-ylcarbamates and imidazo[4,5-b]pyridin-5-ylcarbamates. Journal of Medicinal Chemistry, 33(2), 656-661.

-

Organic Syntheses. 2,3-Diaminopyridine. [Link]

Sources

- 1. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. CN114315706A - Synthetic method of 3, 4-diaminopyridine - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic Characterization of 5-Methoxypyridine-3,4-diamine: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of 5-Methoxypyridine-3,4-diamine, a key heterocyclic amine with significant potential in medicinal chemistry and materials science. In the absence of experimentally acquired spectra in the public domain, this guide leverages predictive methodologies and extensive comparative analysis with analogous structures to offer a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended for researchers, scientists, and drug development professionals, providing foundational knowledge for the identification, characterization, and quality control of this compound.

Introduction: The Significance of 5-Methoxypyridine-3,4-diamine

5-Methoxypyridine-3,4-diamine belongs to the class of substituted pyridines, which are integral scaffolds in a vast array of pharmaceuticals and functional materials. The presence of vicinal diamino groups and a methoxy substituent on the pyridine ring imparts unique electronic and structural characteristics, making it a valuable building block for the synthesis of novel compounds with diverse biological activities. Accurate spectroscopic characterization is paramount for verifying the identity and purity of 5-Methoxypyridine-3,4-diamine in any research and development setting. This guide explains the causal relationships behind the predicted spectroscopic features, offering a robust framework for its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. The predicted ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework of 5-Methoxypyridine-3,4-diamine.

Experimental Protocol: NMR Data Acquisition

While experimental data is not publicly available, a standard protocol for acquiring NMR spectra for this compound would be as follows:

-

Sample Preparation: Dissolve ~5-10 mg of 5-Methoxypyridine-3,4-diamine in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is critical as it can influence the chemical shifts of labile protons (NH₂). DMSO-d₆ is often preferred for aromatic amines as it can slow down proton exchange, allowing for the observation of N-H signals.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher, to ensure adequate signal dispersion.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to optimize include the number of scans (typically 16-64 for sufficient signal-to-noise), relaxation delay (D1, e.g., 1-2 seconds), and acquisition time.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR Experiments: For unambiguous assignments, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

Predicted ¹H NMR Spectral Analysis

The predicted ¹H NMR spectrum of 5-Methoxypyridine-3,4-diamine is expected to exhibit distinct signals corresponding to the aromatic protons, the methoxy group protons, and the amine protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-2 | ~7.5 | Singlet | 1H | This proton is adjacent to the pyridine nitrogen and is expected to be the most deshielded aromatic proton. |

| H-6 | ~6.5 | Singlet | 1H | This proton is ortho to the electron-donating methoxy group and para to an amino group, leading to significant shielding compared to H-2. |

| -OCH₃ | ~3.8 | Singlet | 3H | The chemical shift is typical for a methoxy group attached to an aromatic ring. |

| 3-NH₂ | ~4.5-5.5 | Broad Singlet | 2H | The chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature. They often appear as broad signals due to quadrupole broadening and chemical exchange.[1][2][3][4] |

| 4-NH₂ | ~4.0-5.0 | Broad Singlet | 2H | Similar to the 3-NH₂ protons, this signal is expected to be broad and its position variable. |

Diagram: Predicted ¹H NMR Assignments

Caption: Predicted ¹H NMR chemical shifts for 5-Methoxypyridine-3,4-diamine.

Predicted ¹³C NMR Spectral Analysis

The predicted proton-decoupled ¹³C NMR spectrum will show six distinct signals, one for each unique carbon atom in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-5 | ~155 | This carbon is attached to the highly electronegative oxygen of the methoxy group, causing a significant downfield shift. |

| C-2 | ~140 | This carbon is adjacent to the pyridine nitrogen and is deshielded. |

| C-4 | ~135 | This carbon is bonded to an amino group and is part of the aromatic ring. |

| C-3 | ~125 | This carbon is also bonded to an amino group. The two amino-substituted carbons will have distinct chemical shifts due to the overall substitution pattern. |

| C-6 | ~105 | This carbon is ortho to the electron-donating methoxy group and meta to the amino groups, resulting in an upfield shift (shielding). |

| -OCH₃ | ~55 | This is a typical chemical shift for a methoxy carbon attached to an aromatic system.[5] |

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 5-Methoxypyridine-3,4-diamine will be characterized by absorptions corresponding to N-H, C-H, C=N, C=C, and C-O bonds.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: For a solid sample, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the empty sample compartment (or the KBr pellet) is first recorded. Then, the sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The final spectrum is presented as percent transmittance versus wavenumber.

Predicted IR Spectral Analysis

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

| N-H Stretch (asymmetric & symmetric) | 3400-3200 | Medium-Strong | Primary amines typically show two bands in this region due to asymmetric and symmetric stretching of the N-H bonds.[3][4] These bands are often broad. |

| C-H Stretch (aromatic) | 3100-3000 | Medium-Weak | Characteristic stretching vibrations for C-H bonds on the pyridine ring. |

| C-H Stretch (aliphatic, -OCH₃) | 2950-2850 | Medium-Weak | Symmetric and asymmetric stretching of the C-H bonds in the methoxy group. A band around 2850-2800 cm⁻¹ can be diagnostic for a methoxy group.[6] |

| C=N and C=C Stretch (aromatic ring) | 1600-1450 | Strong | These absorptions are characteristic of the pyridine ring vibrations. |

| N-H Bend (scissoring) | 1650-1580 | Medium-Strong | This bending vibration is characteristic of primary amines.[3] |

| C-O Stretch (aryl ether) | 1275-1200 (asymmetric) & 1075-1020 (symmetric) | Strong | Strong absorptions due to the asymmetric and symmetric stretching of the aryl-O-CH₃ bond. |

Diagram: Key IR Absorptions

Caption: Predicted key functional group regions in the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity and elucidating its structure.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). The choice of method depends on the volatility and thermal stability of the compound.

-

Ionization: Electron Ionization (EI) is a common technique for volatile compounds and provides detailed fragmentation patterns. For less volatile or thermally labile compounds, soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are preferred.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Predicted Mass Spectrum Analysis (Electron Ionization)

-

Molecular Ion (M⁺): The molecular weight of 5-Methoxypyridine-3,4-diamine (C₆H₉N₃O) is 139.15 g/mol . The molecular ion peak is expected at m/z = 139. According to the Nitrogen Rule , a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with the structure.

-

Key Fragmentation Pathways:

-

Loss of a methyl radical (•CH₃): A common fragmentation for methoxy-substituted aromatics is the loss of a methyl radical from the methoxy group, leading to a fragment at m/z = 124.

-

Loss of formaldehyde (CH₂O): Another characteristic fragmentation of methoxy aromatics is the loss of formaldehyde, resulting in a fragment at m/z = 109.

-

Loss of HCN: Pyridine rings often undergo fragmentation by losing hydrogen cyanide, which would lead to a fragment at m/z = 112.[7]

-

α-Cleavage: Cleavage of the bond alpha to the amino groups can also occur.

-

Diagram: Predicted MS Fragmentation

Caption: Predicted major fragmentation pathways for 5-Methoxypyridine-3,4-diamine.

Conclusion

This in-depth technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of 5-Methoxypyridine-3,4-diamine. The analysis of the predicted ¹H NMR, ¹³C NMR, IR, and MS spectra is grounded in the fundamental principles of spectroscopy and supported by data from analogous structures. This guide serves as a valuable resource for scientists and researchers, enabling them to anticipate the spectroscopic features of this important molecule, aiding in its synthesis, purification, and application in various fields of chemical research. It is important to re-emphasize that the presented data is predictive and should be confirmed by experimental analysis when the pure compound is available.

References

- Degen, I. A. (1968). Detection of the Methoxyl Group by Infrared Spectroscopy. Applied Spectroscopy, 22(3), 164-166.

- Black, P. J., & Heffernan, M. L. (1962). Proton magnetic resonance spectra of some aromatic amines and derived amides. Australian Journal of Chemistry, 15(4), 862-866.

- Tomasik, P., & Johnson, C. D. (1980). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 45(13), 2582-2585.

-

Fiveable. (n.d.). Spectroscopy of Amines. Retrieved from [Link]

- Li, Y., et al. (2021). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Journal of Mass Spectrometry, 56(12), e4794.

- Abdel-Wahab, B. F., et al. (2016). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a] Pyrimidines and Bis-Pyrimidines. Journal of Heterocyclic Chemistry, 53(5), 1547-1554.

-

University of California, Los Angeles. (n.d.). Spectroscopy Tutorial: Amines. Retrieved from [Link]

- Gawinecki, R., et al. (2001).

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of methoxymethane. Retrieved from [Link]

- de Haas, M. P., et al. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Physical Chemistry Chemical Physics, 25(13), 9131-9142.

- Toušek, J., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(3), 661-669.

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. fiveable.me [fiveable.me]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Detection of the Methoxyl Group by Infrared Spectroscopy [opg.optica.org]

- 7. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]

The Strategic Synthesis and Application of 5-Methoxypyridine-3,4-diamine: A Key Building Block in Modern Drug Discovery

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Unassuming Importance of a Versatile Intermediate

In the landscape of medicinal chemistry, the discovery and development of novel therapeutic agents often hinge on the availability of versatile and strategically functionalized building blocks. 5-Methoxypyridine-3,4-diamine, a substituted diaminopyridine, has emerged as a crucial intermediate in the synthesis of complex heterocyclic scaffolds, particularly those targeting key signaling pathways in oncology. While not a therapeutic agent itself, its unique arrangement of a methoxy group and two adjacent amino functionalities on a pyridine core provides a ready-made platform for constructing potent and selective kinase inhibitors. This guide provides an in-depth look at the synthesis, properties, and strategic application of this pivotal molecule, offering field-proven insights for researchers in drug discovery and development.

Part 1: Synthesis of 5-Methoxypyridine-3,4-diamine

The preparation of 5-Methoxypyridine-3,4-diamine is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. A common and logical synthetic route begins with a commercially available substituted pyridine and proceeds through nitration and subsequent reduction steps. The rationale behind this approach is to introduce the amino groups sequentially, using the directing effects of the existing substituents on the pyridine ring.

Proposed Synthetic Pathway

A plausible and efficient synthesis can be adapted from established methods for preparing related diaminopyridines[1]. The pathway involves three key transformations:

-

Nitration: Introduction of a nitro group onto the pyridine ring.

-

Amination/Displacement: Conversion to an amino-nitro intermediate.

-

Reduction: Reduction of the nitro group to afford the final diamine.

The following diagram illustrates the proposed synthetic workflow:

Caption: Proposed synthetic workflow for 5-Methoxypyridine-3,4-diamine.

Detailed Experimental Protocol (Hypothetical, based on analogous reactions)

Step 1: Synthesis of 4-Methoxy-3-nitropyridine [1]

-

Rationale: This step introduces the first nitrogen functionality as a nitro group. The methoxy group at the 4-position activates the ring and directs the electrophilic nitration primarily to the 3-position.

-

Procedure:

-

To a stirred solution of concentrated sulfuric acid, cool to 0°C in an ice bath.

-

Slowly add 4-methoxypyridine (1.0 eq) while maintaining the temperature below 10°C.

-

Add fuming nitric acid (1.1 eq) dropwise, ensuring the temperature does not exceed 30°C.

-

After the addition is complete, warm the reaction mixture to 70-80°C and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the solution with a suitable base (e.g., potassium carbonate) to a pH of 10-11.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-methoxy-3-nitropyridine.

-

Step 2: Synthesis of 4-Amino-3-nitropyridine [1]

-

Rationale: The methoxy group is a good leaving group in nucleophilic aromatic substitution on an electron-deficient pyridine ring. Strong ammonia water acts as the nucleophile to displace the methoxy group.

-

Procedure:

-

Place 4-methoxy-3-nitropyridine (1.0 eq) in a sealed pressure vessel.

-

Add an excess of strong ammonia water.

-

Heat the vessel to 120-140°C for several hours.

-

After cooling, the product typically precipitates out of the solution.

-

Filter the solid, wash with cold water, and dry to obtain 4-amino-3-nitropyridine.

-

Step 3: Synthesis of 5-Methoxypyridine-3,4-diamine

-

Rationale: The final step involves the reduction of the nitro group to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

-

Procedure:

-

Dissolve 4-amino-3-nitropyridine (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Monitor the reaction until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the final product, 5-Methoxypyridine-3,4-diamine.

-

Part 2: Physicochemical and Analytical Data

The proper identification and characterization of 5-Methoxypyridine-3,4-diamine are essential for its use in further synthetic applications. Below is a summary of its key properties.

| Property | Value | Source(s) |

| CAS Number | 127356-27-8 | [2][] |

| Molecular Formula | C₆H₉N₃O | [2][] |

| Molecular Weight | 139.16 g/mol | [2][] |

| IUPAC Name | 5-methoxypyridine-3,4-diamine | [2][] |

| Appearance | (Typically) Off-white to brown solid | |

| Solubility | Soluble in methanol, DMSO, DMF |

Analytical Characterization:

-

¹H NMR: Expected to show distinct signals for the two aromatic protons, the methoxy group protons, and the two amine group protons.

-

¹³C NMR: Expected to show six distinct signals corresponding to the carbon atoms of the pyridine ring and the methoxy group.

-

Mass Spectrometry: The molecular ion peak [M+H]⁺ should be observed at m/z 140.08.

Part 3: Application in Drug Development - A Gateway to Kinase Inhibitors

The primary value of 5-Methoxypyridine-3,4-diamine lies in its role as a precursor for constructing fused heterocyclic ring systems, most notably imidazo[4,5-c]pyridines. This scaffold is a common feature in many kinase inhibitors due to its structural similarity to purine, the core of ATP, allowing these molecules to compete for the ATP-binding site of kinases.

Role in the Synthesis of PI3K/mTOR Inhibitors

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[4][5] Several potent PI3K/mTOR dual inhibitors utilize the imidazopyridine scaffold derived from diaminopyridines.[4][6]

The adjacent amino groups of 5-Methoxypyridine-3,4-diamine are perfectly positioned to undergo cyclization reactions with various electrophiles (such as carboxylic acids, aldehydes, or their derivatives) to form the imidazole ring of the imidazo[4,5-c]pyridine core.

Caption: Role of 5-Methoxypyridine-3,4-diamine in kinase inhibitor synthesis.

Causality in Experimental Design

The choice of 5-Methoxypyridine-3,4-diamine as a starting material is strategic:

-

Convergent Synthesis: It allows for a convergent synthetic strategy where the complex pyridine core is prepared first and then combined with other fragments to build the final drug molecule. This is often more efficient than a linear synthesis.

-

Modularity: The methoxy group can be further modified or can influence the electronic properties and solubility of the final compound. The R-group from the cyclizing agent (R-COX) provides a point of diversity for structure-activity relationship (SAR) studies to optimize potency and selectivity.

-

Proven Scaffold: The resulting imidazopyridine scaffold is a well-validated pharmacophore for kinase inhibition, reducing the risk in early-stage drug discovery.[7]

Conclusion

5-Methoxypyridine-3,4-diamine represents a classic example of a high-value chemical intermediate whose importance is defined by its application. While its own "discovery" is not a singular event, the development of reliable synthetic routes to this molecule has enabled significant progress in the discovery of new medicines, particularly in the field of oncology. For drug development professionals, understanding the synthesis and strategic utility of such building blocks is fundamental to the efficient design and creation of the next generation of targeted therapeutics.

References

-

Antimitotic agents: synthesis of imidazo[4,5-c]pyridin-6-ylcarbamates and imidazo[4,5-b]pyridin-5-ylcarbamates. PubMed. Available at: [Link]

-

Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. PubMed. Available at: [Link]

-

Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. Available at: [Link]

-

Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. PubMed. Available at: [Link]

-

Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. PubMed Central. Available at: [Link]

-

Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. PubMed Central. Available at: [Link]

-

Design strategy of sulfonamide methoxypyridine derivatives as PI3K/mTOR dual inhibitors. ResearchGate. Available at: [Link]

-

Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors. National Institutes of Health. Available at: [Link]

- Synthetic method of 3, 4-diaminopyridine.Google Patents.

- Process for producing 2,3-diamino-6-methoxypyridine.Google Patents.

Sources

- 1. CN114315706A - Synthetic method of 3, 4-diaminopyridine - Google Patents [patents.google.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 4. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Synthesis of 5-Methoxypyridine-3,4-diamine: A Technical Guide to Starting Materials and Synthetic Routes

Abstract

5-Methoxypyridine-3,4-diamine is a pivotal building block in contemporary medicinal chemistry, serving as a key precursor for a range of pharmacologically active agents. This technical guide provides an in-depth exploration of the synthetic pathways leading to this valuable diamine, with a primary focus on the selection and manipulation of starting materials. We will dissect the chemical logic underpinning various synthetic strategies, offering detailed experimental protocols and field-proven insights for researchers, scientists, and professionals in drug development. The narrative emphasizes the causality behind experimental choices, ensuring that each described protocol is a self-validating system grounded in established chemical principles.

Introduction: The Significance of 5-Methoxypyridine-3,4-diamine